While there is no extensive research directly focused on 2-Chloro-1-ethoxy-4-ethynylbenzene (2-CEEB), some scientific literature mentions it in the context of similar compounds. Studies primarily investigate related molecules with a focus on their potential applications.
-CEEB shares structural similarities with known chemical compounds like:
This molecule exhibits interesting properties like fluorescence and acts as a precursor in organic synthesis. [Source: National Institutes of Health. PubChem ]
These compounds possess various functionalities and find applications in medicinal chemistry and material science. [Source: Royal Society of Chemistry. "Phenylethynyl Sulfones as Potent and Selective Inhibitors of Trypanosoma brucei Dihydrofolate Reductase (TbDHFR)" by Severe et al. ]
Based on the structural similarities, 2-CEEB could be explored in potential research areas like:
2-Chloro-1-ethoxy-4-ethynylbenzene is an aromatic compound with a benzene ring as its core structure. It has three substituents: a chlorine atom at the 2-position, an ethoxy group at the 1-position, and an ethynyl group at the 4-position. The molecular formula is C10H9ClO, and its molecular weight is 180.63 g/mol.
Key structural features:
Electrophilic Aromatic Substitution:
The benzene ring can undergo further substitution reactions, although the existing substituents may influence the reactivity and orientation of incoming electrophiles.
Sonogashira Coupling:
The ethynyl group is particularly reactive in palladium-catalyzed cross-coupling reactions. Sonogashira coupling can be used to form carbon-carbon bonds between the ethynyl group and aryl or vinyl halides.
Nucleophilic Aromatic Substitution:
The presence of the chlorine atom makes nucleophilic aromatic substitution possible, especially if activated by the electron-withdrawing effects of other substituents.
Ethoxy Group Reactions:
The ethoxy group can undergo cleavage reactions, such as hydrolysis or ether cleavage, under appropriate conditions.
While specific biological activities of 2-Chloro-1-ethoxy-4-ethynylbenzene are not well-documented, similar compounds with ethynyl groups have shown potential in various biological applications:
Further research is needed to elucidate the specific biological activities of this compound.
The synthesis of 2-Chloro-1-ethoxy-4-ethynylbenzene likely involves a multi-step process:
Alternatively, the ethynyl group could be introduced through a Corey-Fuchs reaction or Seyferth-Gilbert homologation .
2-Chloro-1-ethoxy-4-ethynylbenzene has potential applications in various fields:
Organic Synthesis:
As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.
Cross-Coupling Reactions:
The ethynyl group makes it valuable in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Materials Science:
Potential use in the development of conductive polymers or liquid crystals due to its conjugated system and substituents.
Pharmaceutical Research:
As a precursor or intermediate in the synthesis of biologically active compounds.
The interactions of 2-Chloro-1-ethoxy-4-ethynylbenzene with various systems can be predicted based on its structure:
Solubility:
Likely to be soluble in organic solvents due to its non-polar nature, with limited solubility in water.
Protein Binding:
The aromatic ring and substituents may facilitate binding to hydrophobic pockets in proteins.
Metal Complexation:
The ethynyl group could potentially coordinate with transition metals, forming organometallic complexes.
2-Chloro-1-ethoxy-4-ethynylbenzene shares similarities with several compounds but has unique features that distinguish it:
Similar Compounds:
Uniqueness:
The combination of chloro, ethoxy, and ethynyl substituents on a single benzene ring is relatively uncommon. This unique arrangement of functional groups likely confers specific reactivity patterns and physical properties that distinguish it from similar compounds .
In comparison to its analogs, 2-Chloro-1-ethoxy-4-ethynylbenzene offers: